1-(2-Aminobenzo[d]thiazol-5-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-1,3-benzothiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDADMHZJWWAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone
Multiple synthetic routes have been developed, ranging from classical oxidative cyclizations to more complex multi-step sequences, allowing for flexibility based on available precursors and desired purity.
The most prevalent method for synthesizing 2-aminobenzothiazoles, including the target compound, is through the oxidative cyclization of an appropriate aniline (B41778) derivative. nih.gov This reaction, often referred to as the Hugerschoff synthesis, typically involves the treatment of a 4-substituted aniline with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. nih.gov
For the synthesis of this compound, the process starts with 4-aminoacetophenone. The reaction proceeds via the following steps:
Thiocyanation : An electrophilic thiocyanating agent, typically thiocyanogen (B1223195) ((SCN)₂), is generated in situ from the reaction of potassium thiocyanate (KSCN) with bromine (Br₂). This agent then substitutes the aniline ring at the position ortho to the amino group.
Cyclization : The intermediate thiocyanate undergoes an intramolecular nucleophilic attack by the sulfur atom onto the carbon of the amino group, forming the benzothiazole (B30560) ring.
Oxidation : The resulting dihydro-benzothiazole intermediate is then oxidized to the aromatic 2-aminobenzothiazole (B30445) product.
This classical method is robust but can be limited if the para position of the aniline is unsubstituted, as thiocyanation may occur there instead. nih.gov
Multi-step Synthesis: An alternative to direct cyclization is a two-step approach where the 2-aminobenzothiazole core is synthesized first, followed by the introduction of the acetyl group. This can be achieved via a Friedel-Crafts acylation of 2-aminobenzothiazole using acetyl chloride and a Lewis acid catalyst like aluminum chloride. However, this can lead to a mixture of isomers, requiring careful separation. Other multi-step routes may involve building the molecule from precursors like 2-amino-5-bromobenzoic acid, where the bromo-substituent is later converted or used in cross-coupling reactions to introduce the acetyl functionality. nih.gov
One-Pot Synthesis: The oxidative cyclization of 4-aminoacetophenone with potassium thiocyanate and bromine is often performed as a one-pot reaction. This approach improves efficiency by avoiding the isolation of intermediates. bohrium.com Modern one-pot methods for the synthesis of the general 2-aminothiazole (B372263) scaffold often involve the reaction of ketones with thiourea (B124793) derivatives under various catalytic conditions, which streamlines the process significantly. bohrium.comclockss.orgnih.gov
Precursors and Starting Materials in Synthetic Strategies
The selection of starting materials is dictated by the chosen synthetic route. The most common precursors are readily available and allow for the direct construction of the target molecule's framework.
| Synthetic Route | Primary Precursor(s) | Reagents | Reference(s) |
| Oxidative Cyclization | 4-Aminoacetophenone | Potassium thiocyanate (KSCN), Bromine (Br₂) | , nih.gov |
| Friedel-Crafts Acylation | 2-Aminobenzothiazole | Acetyl chloride, Aluminum chloride (AlCl₃) | |
| General Thiazole (B1198619) Synthesis | Aryl methyl ketones, Substituted thioureas | N-Bromosuccinimide (NBS), Copper(II) bromide | clockss.org, bohrium.com |
| Alternative Cyclization | 2-Aminothiophenol | Substituted aromatic acids, Cyanogen bromide | , indexcopernicus.com |
Reaction Conditions and Optimization Protocols
Optimizing reaction conditions is key to maximizing yield and purity while minimizing reaction time and by-product formation.
While the classic bromine-mediated oxidative cyclization is often performed without an additional catalyst, catalysis plays a significant role in modern variations and alternative routes for forming the 2-aminobenzothiazole scaffold.
Copper Catalysis : Copper(I) and Copper(II) salts have been effectively used to catalyze the synthesis of 2-aminobenzothiazoles. For instance, CuBr₂ can facilitate a one-pot reaction between aromatic methyl ketones and thioureas by promoting the initial α-bromination of the ketone. clockss.org Copper(I)-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates also provide an efficient route to the core structure. acs.org
Lewis Acid Catalysis : In multi-step syntheses involving Friedel-Crafts acylation, Lewis acids like aluminum chloride (AlCl₃) are essential to activate the acylating agent.
Modern Catalysts : Recent research into the synthesis of the broader 2-aminothiazole class has explored novel catalytic systems, including a magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) used in conjunction with trichloroisocyanuric acid (TCCA) as a green halogen source. nih.gov
The choice of solvent significantly influences reaction rates, yields, and sometimes the reaction pathway itself.
Glacial Acetic Acid : This is the most commonly used solvent for the oxidative cyclization with bromine and potassium thiocyanate. nih.gov It serves as a polar protic medium that facilitates the dissolution of the reactants and effectively mediates the reaction.
Alcohols and Ethers : Solvents like ethanol, methanol, and tetrahydrofuran (B95107) (THF) are used in various multi-step and one-pot procedures. nih.gov For instance, the condensation of hydrazinyl intermediates with ketones is performed in ethanol.
Solvent-Free Conditions : To enhance green chemistry principles, a solvent-free variant has been developed using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which can reduce reaction times from overnight to just a few hours.
Reaction kinetics are heavily dependent on temperature. In the bromination reaction, the temperature is typically kept low (0–10°C) during the addition of bromine to control the exothermic reaction and prevent the formation of unwanted by-products, after which the reaction is allowed to proceed at room temperature.
Microwave-Assisted Synthesis Methodologies for Derivatives
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govumich.edu This approach has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of thiazoles and benzothiazoles. mdpi.comairo.co.in The primary advantages of using microwave irradiation include rapid heating, reduced environmental impact, and improved reaction efficiency. nih.gov
In the context of benzothiazole derivatives, microwave energy can facilitate key bond-forming steps. For instance, the synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, precursors to other functionalized thiazoles, was achieved in yields of 62-89% under microwave irradiation at 80°C for 60 minutes. mdpi.com Another study demonstrated a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones under microwave conditions (500 W, 150°C), highlighting the method's efficiency with reaction times as short as 4-8 minutes. nih.gov The synthesis of various thiazolopyrimidine derivatives was also optimized using microwave irradiation, which increased reaction yields by 17-23% and significantly reduced reaction times compared to conventional methods. nih.gov
| Product Type | Reaction Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones | 90 W, 80°C, Open vessel | 60 min | 62-89% | mdpi.com |
| Thiazolyl-pyridazinediones | 500 W, 150°C | 4-8 min | High/Efficient | nih.gov |
| Thiazolopyrimidines | Microwave Irradiation (Specifics vary) | Reduced significantly | Increased by 17-23% | nih.gov |
Flow Chemistry Approaches in Related Syntheses
Flow chemistry, characterized by the continuous pumping of reagents through reactors, offers a powerful alternative to traditional batch processing. This methodology is particularly noted for its enhanced safety, scalability, and precise control over reaction parameters such as temperature, pressure, and reaction time. The Open Reaction Database (ORD) recognizes flow chemistry as a key technology for modern organic synthesis, including the preparation of heterocyclic structures like 2-aminobenzothiazoles. While specific applications in the synthesis of this compound are not extensively detailed, the principles are broadly applicable to benzothiazole synthesis, promising improved efficiency and consistency in production.
Green Chemistry Principles in Benzothiazole Synthesis
The synthesis of benzothiazoles has increasingly incorporated the principles of green chemistry to minimize environmental impact. airo.co.innih.govbohrium.com These principles focus on reducing the use of hazardous substances, employing renewable resources, and improving energy efficiency. airo.co.in Key strategies include:
Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. A greener alternative involves using ionic liquids, which are non-volatile and can often be recycled, enhancing both the environmental and economic viability of the process. ijpsr.com
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For benzothiazole synthesis, catalysts such as SnP₂O₇ have been used to achieve high yields (87–95%) in short reaction times (8–35 minutes), with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov
Energy Efficiency: Methods like microwave-assisted synthesis contribute to the green profile by drastically reducing reaction times and, consequently, energy consumption compared to conventional refluxing techniques. umich.eduairo.co.in
Atom Economy: The development of synthetic routes, such as the condensation of 2-aminobenzenethiol with various carbonyl compounds, aims to maximize the incorporation of reactant atoms into the final product, thereby reducing waste. bohrium.comnih.gov
Post-Synthetic Modifications and Derivatization from this compound
The this compound scaffold is a versatile starting material for creating a diverse range of derivatives. nih.govrsc.org Its key reactive sites—the acetyl group at the C5-position and the amino group at the C2-position—allow for straightforward functionalization to build more complex molecules. nih.govresearchgate.net
Synthesis of Chalcone (B49325) Derivatives
Chalcones, or 1,3-diphenyl-2-propene-1-ones, are important synthetic intermediates. researchgate.net They are typically synthesized via the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of an aryl ketone with an aromatic aldehyde. nih.govbiointerfaceresearch.com In this context, the acetyl group of this compound serves as the ketone component. The reaction with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) yields a series of chalcone derivatives bearing the 2-aminobenzothiazole moiety. uokerbala.edu.iq
| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst/Solvent | General Product Structure |
|---|---|---|---|
| This compound | Substituted Benzaldehyde | NaOH / Ethanol | (E)-1-(2-aminobenzo[d]thiazol-5-yl)-3-(substituted-phenyl)prop-2-en-1-one |
Synthesis of Pyrimidine (B1678525) Derivatives
The chalcones derived from this compound are valuable precursors for synthesizing fused heterocyclic systems, such as pyrimidines. uokerbala.edu.iq The α,β-unsaturated carbonyl system of the chalcone is susceptible to cyclocondensation reactions with various binucleophiles. For instance, reacting these chalcones with reagents like urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base leads to the formation of pyrimidine derivatives. biointerfaceresearch.comuokerbala.edu.iq These reactions provide a straightforward pathway to novel benzothiazolyl-pyrimidine compounds. researchgate.netnih.gov The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) and thiazolo[5,4-d]pyrimidine (B3050601) derivatives often involves similar cyclization strategies, highlighting the versatility of these intermediates. nih.govrsc.orgnih.gov
| Chalcone Precursor | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| (E)-1-(2-aminobenzo[d]thiazol-5-yl)-3-phenylprop-2-en-1-one | Guanidine hydrochloride | Ethanolic NaOH | 2-Amino-4-(2-aminobenzo[d]thiazol-5-yl)-6-phenylpyrimidine | uokerbala.edu.iq |
| (E)-1-(2-aminobenzo[d]thiazol-5-yl)-3-phenylprop-2-en-1-one | Urea | Ethanolic NaOH | 4-(2-aminobenzo[d]thiazol-5-yl)-6-phenylpyrimidin-2(1H)-one | uokerbala.edu.iq |
| (E)-1-(2-aminobenzo[d]thiazol-5-yl)-3-phenylprop-2-en-1-one | Thiourea | Ethanolic NaOH | 4-(2-aminobenzo[d]thiazol-5-yl)-6-phenylpyrimidine-2(1H)-thione | uokerbala.edu.iq |
Other Functionalization Strategies
Beyond chalcone and pyrimidine synthesis, the this compound molecule can undergo other important transformations. The C2-amino group is a particularly active and useful functionality. nih.gov It can be readily functionalized to produce a variety of derivatives:
Schiff Base Formation: The amino group can react with aromatic aldehydes to form Schiff bases (imines). This reaction is often a preliminary step for creating more complex heterocyclic structures. ijpsr.com
N-Alkylation: The amino group can be alkylated using alcohols in the presence of a strong acid like H₂SO₄, yielding N-alkylaminobenzothiazole derivatives. ijpsr.com
Fused Heterocycles: The 2-amino group, along with the endocyclic nitrogen, is perfectly positioned to react with bis-electrophilic reagents, leading to the formation of various fused heterocyclic systems, further expanding the chemical diversity of derivatives. nih.govrsc.org
Iii. Spectroscopic and Structural Elucidation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are:
Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group, typically observed in the downfield region.
Aromatic Protons: The three protons on the benzene (B151609) ring portion of the benzothiazole (B30560) system will appear as a set of multiplets. Their specific chemical shifts and coupling patterns are dictated by the positions of the amino and acetyl substituents.
Acetyl Protons (-COCH₃): A sharp singlet, integrating to three protons, is expected for the methyl group of the ethanone (B97240) moiety. This signal typically appears in the upfield region of the spectrum compared to the aromatic protons.
While specific data for the 5-yl isomer is not widely published, spectral data for the related compound 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (B1274329) shows a singlet for the acetyl group in the range of δ 2.6–2.8 ppm and aromatic protons in the δ 7.0–8.5 ppm range. Similar ranges would be anticipated for the 5-yl isomer.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The key expected resonances for this compound include:
Carbonyl Carbon (-C=O): A signal in the highly downfield region, typically around δ 195–205 ppm, which is characteristic of a ketone carbonyl carbon.
Aromatic and Heterocyclic Carbons: A series of signals in the δ 110–160 ppm range corresponding to the carbons of the benzothiazole ring system.
Acetyl Carbon (-CH₃): A signal in the upfield region (typically δ 25-30 ppm) for the methyl carbon.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -COCH₃ | ~2.6 - 2.8 | Singlet |
| ¹H | Aromatic-H | ~7.0 - 8.5 | Multiplet |
| ¹H | -NH₂ | Variable | Broad Singlet |
| ¹³C | -C=O | ~195 - 205 | N/A |
| ¹³C | Aromatic/Heterocyclic-C | ~110 - 160 | N/A |
| ¹³C | -CH₃ | ~25 - 30 | N/A |
Mass Spectrometry (MS) Techniques for Structural Confirmation (ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound.
In ESI-MS, the compound is expected to be detected primarily as the protonated molecular ion, [M+H]⁺. Given the molecular formula C₉H₈N₂OS, the exact mass of the neutral molecule is 192.0385 g/mol . Therefore, the ESI-MS spectrum should exhibit a prominent peak at an m/z (mass-to-charge ratio) of approximately 193.0463. This is confirmed in studies of related compounds, such as 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, where the 2-aminobenzo[d]thiazol-5-yl moiety is readily identified through ESI-MS analysis showing the expected [M+H]⁺ peak. acs.org Further fragmentation of the molecular ion under tandem MS (MS/MS) conditions can provide additional structural information by revealing characteristic cleavage patterns of the benzothiazole ring.
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₉N₂OS]⁺ | 193.0463 |
Infrared (IR) Spectroscopy Applications
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands.
N-H Stretching: The amino group (-NH₂) typically shows a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. For related derivatives like N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide, asymmetric and symmetric NH₂ stretching frequencies have been observed around 3201 cm⁻¹ and 3128 cm⁻¹. researchgate.net
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the ketone is expected around 1680 cm⁻¹. This is a highly characteristic peak for aryl ketones.
C=N Stretching: The imine bond within the thiazole (B1198619) ring will give rise to a stretching vibration in the 1580-1640 cm⁻¹ region.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| -C=O (Ketone) | Stretching | ~1680 |
| -C=N (Imine) | Stretching | 1580 - 1640 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The benzothiazole ring is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.
Studies on related N-(benzothiazol-2-yl)ethanamide derivatives have shown absorption peaks around 320-340 nm, which can be attributed to n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms, and the carbonyl oxygen. researchgate.netscielo.br More intense absorptions are expected at shorter wavelengths (e.g., 220-280 nm) corresponding to π → π* transitions within the conjugated aromatic system. researchgate.net The exact position of the maximum absorption (λ_max) can be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
For instance, the crystal structure of 2-aminobenzothiazolinium nitrate has been determined, confirming the planarity of the fused ring system and detailing the bond lengths and angles within the benzothiazole core. researchgate.net Furthermore, studies on molecular co-crystals of 2-aminobenzothiazole (B30445) with various carboxylic acids have elucidated the hydrogen-bonding patterns. researchgate.net These studies consistently show that the amine group and the heterocyclic nitrogen are key sites for intermolecular hydrogen bonding, which dictates the crystal packing. It can be inferred that in the solid state, this compound would likely form dimers or extended networks through hydrogen bonds involving its amino group and potentially the carbonyl oxygen.
Iv. Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis (DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and predicting the geometry of molecules. For benzothiazole (B30560) derivatives, DFT studies are frequently employed to understand their fundamental properties. researchgate.netresearchgate.netmdpi.com
Methods such as B3LYP, BLYP, and B3PW91, often paired with basis sets like 6-311G(d,p), are used to perform these calculations. researchgate.netmdpi.com Such studies optimize the molecular geometry in the gas phase and calculate key electronic parameters. researchgate.net For the title compound, these calculations would elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.
Furthermore, DFT is used to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov Analysis of the molecular electrostatic potential (MEP) map can also identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. These computational analyses are foundational for understanding the molecule's inherent reactivity and spectroscopic properties. researchgate.netmdpi.com
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. For derivatives of 2-aminobenzothiazole (B30445), docking studies have predicted interactions with a wide array of therapeutically relevant protein targets. researchgate.netnih.gov
These studies suggest that the 2-aminobenzothiazole scaffold can fit into the binding sites of various enzymes, particularly protein kinases, which are often implicated in cancer. nih.govnih.gov For instance, derivatives have been docked into the ATP-binding domain of PI3Kγ, where they are predicted to form key interactions. nih.govacs.org The amino group at the C2 position of the benzothiazole core is frequently involved in hydrogen bonding interactions with amino acid residues like Asp855 in the EGFR kinase domain. nih.gov Similarly, docking studies on 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives identified them as potential inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1). nih.gov
The acetyl group at the 5-position of 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone could also play a significant role in binding, potentially forming hydrogen bonds or occupying a specific sub-pocket within a target's active site. The table below summarizes potential protein targets for this class of compounds as identified through molecular docking studies.
| Target Protein | PDB Code | Predicted Role/Interaction |
| PI3Kγ | 7JWE | Inhibition of the PI3K/AKT/mTOR signaling pathway, a key pathway in cancer. nih.govacs.org |
| VEGFR-2 | - | Inhibition of vascular endothelial growth factor receptor, crucial for angiogenesis. researchgate.netnih.gov |
| EGFR Kinase | - | The benzothiazole ring can insert into the hydrophobic pocket, with the C2-amino group forming H-bonds with Asp855. nih.gov |
| Dihydrofolate Reductase (DHFR) | 4LAE | Potential antibacterial activity through inhibition of folate synthesis. eurekaselect.com |
| E. coli DNA Gyrase B | - | Potential antibacterial activity by targeting DNA replication. nih.gov |
| Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) | - | Potential anticancer agent for non-small cell lung cancer. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent analogues. For thiazole (B1198619) and benzothiazole derivatives, QSAR studies have successfully identified key structural features responsible for their biological effects. nih.govchula.ac.th
The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be topological, electronic, or steric in nature. chula.ac.thresearchgate.net A mathematical model is then built using techniques like multiple linear regression or genetic algorithms to establish a correlation. nih.govchula.ac.th
For example, a G-QSAR (Group-based QSAR) study on benzothiazole derivatives with anticancer activity revealed that the presence of hydrophobic groups on the benzothiazole ring potentiates activity. chula.ac.th Another study on 2-aminothiazole-based inhibitors identified an 8-parameter model where descriptors related to molecular shape and connectivity were critical for activity. nih.gov Such models could be applied to this compound to predict its potential activity based on its unique substitution pattern and to suggest modifications that might enhance its efficacy.
Molecular Dynamics Simulations in Compound Behavior Prediction
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. plos.org MD simulations are used to assess the stability of the docked pose, observe conformational changes in the protein or ligand, and calculate binding free energies.
For benzothiazole derivatives, MD simulations have been used to validate docking results and provide deeper insight into the binding mechanism. nih.gov For example, a 200-nanosecond MD simulation of a benzo[d]thiazole analogue targeting the LasR protein in P. aeruginosa confirmed the stability of its interaction within the binding site and its ability to act as an antagonist. nih.gov In another study, MD simulations helped to understand the interactions between 2-aminobenzothiazole inhibitors and a flexible loop region of E. coli GyrB, an interaction not fully captured by static docking. nih.gov Applying MD simulations to a complex of this compound with a predicted target, such as a protein kinase, would allow for the evaluation of the binding stability and the specific atomic motions that govern the interaction.
Prediction of Reactivity and Mechanistic Pathways
The chemical reactivity of this compound can be predicted by analyzing its functional groups and electronic structure. The 2-aminobenzothiazole scaffold is known to be a versatile building block in organic synthesis. nih.govnih.gov
The key reactive sites on the molecule include:
The C2-Amino Group: This primary amine is nucleophilic and can undergo reactions such as acylation, sulfonylation, and addition to isocyanates or isothiocyanates. nih.gov It can also be used to construct fused heterocyclic systems. nih.gov
The Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The carbonyl group can be reduced to an alcohol using agents like sodium borohydride. evitachem.com The adjacent methyl protons are acidic and can participate in condensation reactions.
The Benzothiazole Ring System: The benzene (B151609) portion of the ring can undergo electrophilic aromatic substitution, while the thiazole ring itself can be oxidized at the sulfur atom to form a sulfoxide (B87167) or sulfone. evitachem.com
Computational chemistry can further predict reactivity by modeling reaction mechanisms. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can determine the most favorable reaction conditions and predict the likely products of a given transformation. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Evaluation
In the early stages of research, in silico prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating its drug-like potential. researchgate.netmdpi.com Various software platforms, such as SwissADME and Molinspiration, are used to calculate these properties based on the molecule's structure. researchgate.neteurekaselect.com
For 2-aminobenzothiazole derivatives, these predictions help to assess oral bioavailability, potential for crossing the blood-brain barrier, and metabolic stability. researchgate.netnih.gov Key parameters evaluated include lipophilicity (logP), water solubility, human intestinal absorption, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.com Many 2-aminothiazole (B372263) derivatives have been predicted to have favorable ADME profiles, complying with criteria like Lipinski's rule of five. mdpi.com
The table below shows a representative set of predicted ADME properties that would be evaluated for this compound.
| ADME Parameter | Predicted Value/Descriptor | Significance |
| Physicochemical Properties | ||
| Molecular Weight | 192.24 g/mol | Complies with Lipinski's rule (< 500) |
| logP (Lipophilicity) | Predicted < 5 | Influences solubility, absorption, and membrane permeability |
| H-bond Donors | 1 (from NH₂) | Affects solubility and membrane permeability |
| H-bond Acceptors | 3 (N, N, O) | Affects solubility and membrane permeability |
| Topological Polar Surface Area (TPSA) | Predicted value | Correlates with drug transport properties and bioavailability. jetir.org |
| Absorption | ||
| GI Absorption | High/Low | Predicts absorption from the gastrointestinal tract |
| Caco-2 Permeability | Predicted value (cm/s) | An in vitro model for intestinal absorption |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts ability to enter the central nervous system. nih.gov |
| Metabolism | ||
| CYP Inhibitor (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Yes/No for each isoform | Predicts potential for drug-drug interactions. mdpi.com |
| Excretion | ||
| Total Clearance | Predicted value (log ml/min/kg) | Estimates the rate of elimination from the body |
These computational predictions provide a critical early assessment of the compound's viability for further development, highlighting potential liabilities and guiding structural modifications to optimize its pharmacokinetic profile.
V. Biological Activity and Mechanistic Research
Anti-tubercular Activity Research in Research Models
The benzothiazole (B30560) nucleus is recognized as a significant pharmacophore in the development of new anti-tubercular agents. researchgate.net Various derivatives have been synthesized and evaluated for their inhibitory potential against Mycobacterium tuberculosis. researchgate.netnih.govnih.gov Research into related 2-aminothiazole (B372263) structures has identified compounds with potent, bactericidal activity against M. tuberculosis. nih.gov For instance, studies on different classes of benzothiazole derivatives have been conducted to establish their efficacy against the H37Rv strain of M. tuberculosis. nih.gov
However, based on a review of the available scientific literature, specific studies detailing the anti-tubercular activity of 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone in research models have not been reported. While the general class of benzothiazoles is of great interest in tuberculosis research, dedicated investigation into this particular compound's efficacy is not publicly documented.
Anti-neoplastic and Cytotoxic Activity Evaluation in Cell Lines
The anti-neoplastic potential of compounds featuring the 2-aminobenzothiazole (B30445) core is an active area of research. nih.gov Derivatives have been assessed for cytotoxicity against a range of human cancer cell lines, demonstrating the versatility of this scaffold in developing novel anticancer agents. nih.govnih.gov
The cytotoxic effects of various benzothiazole derivatives have been evaluated against several human cancer cell lines. For example, certain pyrimidine-based 2-aminobenzothiazole derivatives have shown cytotoxicity against HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.gov Similarly, other thiazole (B1198619) derivatives have been tested against cell lines such as leukemia HL-60 and have shown potential as antitumor candidates. researchgate.net Studies on related quinazolinone derivatives bearing a 2-aminobenzothiazole moiety have also reported potent antiproliferative activity against the A549 lung cancer cell line. nih.gov
Despite the broad investigation into the anticancer properties of the benzothiazole family, specific data from in vitro cytotoxicity studies (such as IC₅₀ values) for this compound against the MCF-7, HCT-116, HepG2, HT-29, SK-GT-4, or AMGM5 cell lines are not available in the reviewed scientific literature. Consequently, no data table for its cytotoxic activity can be provided.
Mechanistic studies on related, more complex benzothiazole derivatives have provided insights into their anti-neoplastic action. For instance, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative was found to induce G1-phase cell cycle arrest, inhibit the ALK/PI3K/AKT signaling pathway, disrupt the mitochondrial membrane potential, and promote apoptosis in A549 lung cancer cells. nih.gov Another study on a different thiazole derivative identified that its antitumor activity was mediated through cell cycle arrest at the G2/M phase and induction of apoptosis. researchgate.net
These findings highlight potential mechanisms for compounds containing the 2-aminobenzothiazole scaffold. However, specific mechanistic studies elucidating the anti-neoplastic mode of action for this compound have not been found in the existing literature.
Enzyme Inhibition Studies and Mechanistic Insights
The benzothiazole structure is a key component in the design of various enzyme inhibitors. Derivatives have been explored as inhibitors of several enzyme classes, demonstrating the scaffold's utility in targeting specific biological pathways.
Compounds containing the benzothiazole moiety have been investigated as inhibitors of several enzymes. Notably, a series of 2-aminobenzo[d]thiazole-6-sulfonamides, which are positional isomers of the corresponding 5-sulfonamides, have shown effective inhibition of human carbonic anhydrase (hCA) isoforms I, II, VII, and IX. The thiazole ring, in general, is also a core component of molecules designed as cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. uokerbala.edu.iq
A review of the scientific literature indicates a lack of specific studies on the inhibitory activity of this compound against key enzyme targets such as carbonic anhydrases, dihydrofolate reductase (DHFR), alpha-glucosidase, LOX, or COX. While related sulfonamide derivatives show activity against carbonic anhydrases, this activity has not been documented for the title compound.
The kinetic characterization of enzyme inhibition provides crucial information on the inhibitor's mechanism, potency, and type of inhibition (e.g., competitive, non-competitive). Such studies have been performed for various thiazole derivatives against their respective targets. For example, kinetic studies have been used to ascertain the mechanism of tyrosinase inhibition by certain thiazole hybrids.
However, no publications detailing the kinetic characterization of enzyme inhibition by this compound could be located. Therefore, information regarding its inhibition constants (Kᵢ) or mechanism of interaction with specific enzyme targets remains uncharacterized.
Receptor Binding and Activation Profiling in Research Models (e.g., hERG potassium channels)
The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. acs.org Unintended blockade of this channel by non-cardiac drugs is a major concern in drug development due to the risk of inducing potentially fatal cardiac arrhythmias. acs.org Consequently, screening new chemical entities for hERG affinity is a critical step in safety pharmacology.
While direct studies on the hERG binding profile of this compound are not extensively documented in the available literature, research on structurally related thiazole derivatives highlights the importance of this assessment. For instance, a series of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, developed as KDR kinase inhibitors, initially encountered challenges with potent hERG binding activity. acs.orgnih.govacs.org Researchers successfully overcame this obstacle by introducing a unique class of amine substituents, which significantly lowered the affinity for the hERG channel while maintaining the desired pharmacological activity and improving pharmacokinetic profiles. acs.orgnih.govacs.org This work underscores that specific structural modifications on the thiazole scaffold can mitigate hERG liability. The findings emphasize the need for such receptor binding and safety profiling for all compounds within this class, including this compound, to ascertain their therapeutic viability.
Anti-microbial Research Perspectives (Antibacterial, Antifungal)
The 2-aminobenzothiazole core is a well-established pharmacophore in the development of antimicrobial agents. core.ac.uk Derivatives have demonstrated a broad spectrum of activity, and the nature of substitution on the benzothiazole ring system plays a critical role in determining their potency and microbial selectivity. core.ac.uknih.gov
Research has shown that isosteric replacement of the group at the 2-position of the benzothiazole nucleus significantly influences the type of antimicrobial activity. While 2-mercaptobenzothiazole (B37678) derivatives tend to exhibit greater antibacterial potency, the 2-aminobenzothiazole derivatives are generally more active against fungal pathogens. core.ac.uk In one study, various 6-substituted 2-aminobenzothiazoles were synthesized and evaluated. core.ac.uknih.gov While they showed little to no significant antibacterial activity, many compounds displayed interesting antifungal effects. core.ac.uknih.gov Specifically, derivatives with bulky substituents at the 6-position, such as a benzyloxy group, demonstrated enhanced activity against several fungal strains. core.ac.uk
Further studies have identified novel 2-aminobenzothiazole derivatives with potent activity against drug-resistant bacteria. Certain compounds were found to be more potent than the standard drug ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA) and a multi-drug resistant clinical isolate of Enterococcus faecium. nih.gov These compounds were found to act by inhibiting DNA gyrase and topoisomerase IV. nih.gov In other research, chalcone-like derivatives of 1-[2-amino-4-methylthiazol-5-yl]ethanone were synthesized, with one compound showing activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. dmed.org.ua
Table 1: In Vitro Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 6-Benzyloxy-2-aminobenzothiazole | Candida albicans | 8 | core.ac.uk |
| Candida parapsilosis | 8 | core.ac.uk | |
| 2-Amino-6-(naphthalen-1-ylmethoxy)benzothiazole | Candida albicans | 4 | nih.gov |
| Candida parapsilosis | 8 | nih.gov | |
| Candida tropicalis | 8 | nih.gov | |
| 2-Amino-6-(naphthalen-2-ylmethoxy)benzothiazole | Candida albicans | 8 | nih.gov |
| Candida parapsilosis | 4 | nih.gov | |
| Candida tropicalis | 4 | nih.gov | |
| Derivative 4b (a novel benzothiazole) | MRSA | > Ciprofloxacin | nih.gov |
| E. faecium (multi-drug resistant) | > Ciprofloxacin | nih.gov | |
| Derivative 7a (a novel benzothiazole) | MRSA | > Ciprofloxacin | nih.gov |
| E. faecium (multi-drug resistant) | > Ciprofloxacin | nih.gov | |
| Candida albicans (clinical isolate) | = Nystatin | nih.gov | |
| Compound 10 (a propenone derivative) | Staphylococcus aureus | - | dmed.org.ua |
| Pseudomonas aeruginosa | - | dmed.org.ua | |
| Candida albicans | - | dmed.org.ua |
Anti-inflammatory Research Perspectives
The benzothiazole nucleus is a key structural motif in many compounds investigated for anti-inflammatory properties. researchgate.netnih.gov The mechanism of action for these derivatives is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.gov
Several studies have synthesized and evaluated 2-aminobenzothiazole derivatives for their ability to reduce inflammation in vivo, commonly using the carrageenan-induced rat paw edema model. sphinxsai.comresearchgate.net In these assays, various derivatives have demonstrated significant anti-inflammatory activity, with some compounds showing efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.govsphinxsai.com
The position and nature of substituents on the benzothiazole ring are crucial for activity. Research has indicated that placing electron-withdrawing groups, such as chloro (-Cl) or methoxy (B1213986) (-OCH3), at the 4 or 5-position of the 2-aminobenzothiazole ring can increase anti-inflammatory effects. researchgate.netsphinxsai.com Conversely, moving these substituents to the 6 or 7-position tends to decrease activity. sphinxsai.com Further mechanistic studies on selected potent derivatives have confirmed their ability to inhibit both COX-1 and COX-2 enzymes, with some compounds showing selectivity for the COX-2 isoform. nih.gov For example, compound 3g (a 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-one derivative) was found to be more selective for COX-2, while compound 2g (an alkyl/arylidene-2-aminobenzothiazole) was equally selective for both COX-1 and COX-2. nih.gov
Table 2: Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
|---|---|---|---|
| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | - | Most Active in Series | sphinxsai.com |
| Bt5 (4-methoxy-1,3-benzothiazole-2-amine) | - | Most Active in Series | sphinxsai.com |
| Bt7 (6-methoxy-1,3-benzothiazole-2-amine) | - | Most Active in Series | sphinxsai.com |
| AK 1g (a piperazine (B1678402) derivative) | - | Most Active in Series | researchgate.net |
| Diclofenac (Standard) | 100 | - | sphinxsai.com |
Investigation of Other Pharmacological Targets in Research Contexts (e.g., Neuroprotective mechanisms)
Beyond antimicrobial and anti-inflammatory actions, the 2-aminobenzothiazole scaffold has been explored for its effects on other pharmacological targets, particularly in the context of neurodegenerative diseases and oncology.
Isomers of the title compound have shown promise as neuroprotective agents. Specifically, 1-(2-aminobenzo[d]thiazol-6-yl)ethanone (B1274329) is noted for its neuroprotective properties and its ability to cause vasodilation and lower blood pressure in mouse models. The 7-yl isomer, 1-(2-aminobenzo[d]thiazol-7-yl)ethanone, has also been recognized for its neuroprotective and vasodilatory effects. evitachem.com While direct studies on the 5-yl isomer are less common, the activity of its close structural analogues suggests that this is a promising area for investigation. Other related thiazole derivatives have been shown to protect neuronal cultures from neurotoxic conditions, such as glutamate-induced excitotoxicity and cisplatin-induced damage. nih.govresearchgate.net
In the field of oncology, 2-aminobenzothiazole derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and RAF kinases. nih.gov For example, one 2-aminobenzothiazole derivative was identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.5 μM. nih.gov This highlights the versatility of the 2-aminobenzothiazole scaffold in targeting a diverse range of enzymes and receptors.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The collective research on 2-aminobenzothiazole derivatives has established several key structure-activity relationships (SAR) that guide the design of new therapeutic agents.
Antimicrobial Activity : The substituent at the 2-position is a primary determinant of the antimicrobial spectrum. An amino (-NH2) group, as in the title compound, generally confers stronger antifungal activity, whereas a mercapto (-SH) group favors antibacterial activity. core.ac.uk For antifungal effects, introducing large, bulky substituents at the 6-position of the benzothiazole ring, such as benzyloxy or naphthalenylmethoxy groups, enhances potency against various Candida species. core.ac.uknih.gov
Anti-inflammatory Activity : The anti-inflammatory potency is highly sensitive to the substitution pattern on the benzene (B151609) ring portion of the scaffold. The presence of electron-withdrawing groups at the 4 or 5-position, such as -Cl or -OCH3, has been shown to increase anti-inflammatory activity in animal models. researchgate.netsphinxsai.com Shifting these same groups to the 6 or 7-position results in diminished activity, indicating that the electronic and steric properties at specific positions are critical for interaction with targets like COX enzymes. sphinxsai.com
hERG Channel Affinity : In related thiazole series, hERG binding has been a significant challenge. SAR studies on N-(1,3-thiazol-2-yl)pyridin-2-amine inhibitors revealed that the nature of the amine substituent is crucial. Incorporating specific polar, carbonyl-containing moieties can effectively reduce hERG affinity, thereby improving the cardiovascular safety profile of the compounds. nih.govacs.org
Anticancer Activity : For activity against targets like VEGFR-2, the benzothiazole moiety itself is critical. Replacing it with other aryl groups like phenyl or pyridyl has been shown to significantly reduce activity. nih.gov This suggests the benzothiazole core acts as a key pharmacophore for binding to the kinase.
These SAR insights demonstrate that the 2-aminobenzothiazole scaffold is a highly tunable framework, where targeted modifications can optimize potency and selectivity for a wide range of biological targets.
Vi. Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a fundamental analytical tool for the separation, identification, and purification of "1-(2-Aminobenzo[d]thiazol-5-yl)ethanone". Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely used.
Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of "this compound" and related derivatives. This technique separates compounds based on their hydrophobicity.
Typical Method Parameters: A standard RP-HPLC method for analyzing aminobenzothiazole derivatives would involve a C8 or C18 stationary phase. sielc.comasm.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comnih.gov Detection is commonly achieved using a UV detector, as the benzothiazole (B30560) ring system exhibits strong absorbance in the UV region.
Below is an interactive data table summarizing typical HPLC conditions for compounds structurally related to "this compound".
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) nih.gov | C8 (e.g., 250 mm x 4.6 mm, 5 µm) asm.org |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol nih.gov | Acetonitrile:Water (25:75, v/v) asm.org |
| Gradient/Isocratic | Gradient nih.gov | Isocratic asm.org |
| Flow Rate | 0.4 mL/min nih.gov | 1.0 mL/min asm.org |
| Detection | UV-Diode Array (200-400 nm) asm.org | Mass Spectrometry (MS) nih.gov |
| Column Temperature | 45 °C nih.gov | Room Temperature asm.org |
These methods can be adapted and optimized for the specific analysis of "this compound" to ensure adequate separation from impurities and starting materials.
Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions involving 2-aminobenzothiazole (B30445) derivatives. nih.govsemanticscholar.orgacs.org It is also utilized for preliminary purity checks and to determine appropriate solvent systems for column chromatography purification.
Methodology: For TLC analysis, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel 60 F254. mdpi.com The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. After development, the spots are visualized under UV light (usually at 254 nm).
The following table presents common solvent systems used for the TLC analysis of aminobenzothiazole derivatives.
| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v) | Visualization |
| Silica Gel 60 F254 | n-Hexane : Acetone nih.govacs.org | Varies (e.g., 7:3, 1:1) | UV Light (254 nm) |
| Silica Gel 60 F254 | Chloroform : Diethyl Ether : Triethylamine nih.gov | 6:4:1 | UV Light / Fluorescence Densitometry nih.gov |
| Silica Gel 60 F254 | Chloroform : Methanol | 9:1 | UV Light |
The choice of the solvent system is critical and is often determined empirically to achieve the best separation for the specific compounds of interest.
Spectrophotometric Quantification Methods for Research Samples
UV-Visible spectrophotometry can be a straightforward and accessible method for the quantification of "this compound" in solution, provided that it is the only absorbing species in the sample or that the absorbance of other components does not interfere at the chosen wavelength. The benzothiazole nucleus gives rise to characteristic absorption bands in the UV region. Studies on related 2-aminobenzothiazole compounds have shown strong absorbance maxima (λmax) indicative of π→π* and n→π* electronic transitions. scielo.br For instance, strong absorption bands have been reported around 227 nm and 263 nm for N-(benzothiazol-2-yl)ethanamides. scielo.br
To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.
| Compound Class | Reported λmax | Solvent | Reference |
| N-(benzothiazol-2-yl)ethanamides | ~227 nm, ~263 nm | Ethanol | scielo.br |
| Schiff Bases of 2-aminobenzothiazole | 230-250 nm, 328-347 nm | Ethanol | researchgate.net |
The precise λmax for "this compound" should be determined experimentally in the solvent to be used for analysis.
Bioanalytical Methods for In Vitro Study Samples (e.g., cell lysates, media)
For the quantification of "this compound" in complex biological matrices such as cell lysates or culture media, a highly sensitive and selective method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. bioanalysis-zone.com This technique is widely used for the bioanalysis of small molecule drugs and kinase inhibitors. mdpi.comrug.nl
Sample Preparation: A crucial first step in the bioanalysis is the extraction of the analyte from the complex sample matrix. This typically involves protein precipitation, where a cold organic solvent (e.g., acetonitrile or methanol) is added to the cell lysate to denature and precipitate proteins. mdpi.com After centrifugation, the supernatant containing the analyte is collected, evaporated, and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis: The reconstituted sample is then injected into an LC-MS/MS system.
Chromatography: A reverse-phase column (e.g., C18) is used to separate the analyte from other matrix components.
Mass Spectrometry: The eluent from the LC column is directed to a mass spectrometer, typically a triple quadrupole instrument. The analyte is ionized, usually by electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule ([M+H]+) of "this compound" is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. bioanalysis-zone.com
The table below outlines a general approach for developing an LC-MS/MS method for a small molecule like "this compound" in cell lysates.
| Step | Description | Typical Parameters |
| Sample Preparation | Protein Precipitation | Addition of 3 volumes of cold acetonitrile. |
| Chromatography | Reverse-Phase HPLC/UPLC | C18 column; Gradient elution with water and acetonitrile containing 0.1% formic acid. |
| Ionization | Electrospray Ionization (ESI) | Positive Ion Mode. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM) of precursor → product ion transitions. |
| Quantification | Internal Standard Method | A structurally similar molecule is added at a known concentration to all samples and standards to correct for matrix effects and variability. |
This methodology allows for the accurate and precise determination of intracellular concentrations of the compound, which is essential for in vitro pharmacological studies. mdpi.comthermofisher.com
Vii. Applications and Future Directions in Chemical Research
Development as Research Probes or Chemical Tools
The inherent photophysical properties of the benzothiazole (B30560) ring system make it an attractive core for the development of fluorescent probes and chemical tools for biological research. researchgate.net While 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone itself is not primarily used as a final probe, its structural motifs are integral to the design of such tools.
Derivatives of 2-aminobenzothiazole (B30445) are employed in creating sophisticated molecular sensors. For instance, benzothiazole-based structures have been engineered into fluorescent probes capable of detecting specific biological analytes with high sensitivity and selectivity. Researchers have developed probes for imaging cysteine (Cys) in living cells and zebrafish, demonstrating the scaffold's utility in real-time biological monitoring. researchgate.net Other designs have yielded near-infrared (NIR) fluorescent probes for detecting nitric oxide (NO), a crucial signaling molecule. frontiersin.org The mechanism of these probes often relies on a change in the electronic properties of the benzothiazole system upon interaction with the target analyte, leading to a measurable change in fluorescence (an "off-on" switch). frontiersin.org
The this compound structure serves as a key starting point for these probes. The 2-amino group can be modified to introduce recognition sites for the target analyte, while the acetyl group can be used as a handle for further functionalization or to tune the molecule's electronic properties. This strategic modification can lead to multifunctional chromophores suitable for applications in biomedical imaging and sensing. researchgate.net
Contribution to Lead Compound Discovery and Optimization (Pre-clinical Stage)
One of the most significant applications of this compound is its role as a foundational scaffold in the discovery and optimization of lead compounds for drug development, particularly in oncology. nih.gov Medicinal chemists frequently use this molecule as a starting material to synthesize libraries of novel derivatives, which are then screened for biological activity.
Recent research has focused on using this scaffold to develop inhibitors for key targets in cancer progression, such as receptor tyrosine kinases (RTKs). nih.govnih.gov For example, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives were designed and synthesized to target Receptor tyrosine kinase-like orphan receptor 1 (ROR1), which is overexpressed in non-small cell lung cancer (NSCLC). nih.gov In this study, strategic modifications led to the discovery of compound 7h , which exhibited potent anticancer activity against several NSCLC cell lines and a favorable safety profile compared to the initial lead compound. nih.gov
In another study, the 2-aminobenzothiazole moiety was incorporated into a quinazolinone core to create a new class of antitumor agents. nih.govacs.org This work led to the identification of compound 45 , which displayed significant antiproliferative activity against the A549 lung cancer cell line with an IC₅₀ value of 0.44 μM. nih.govacs.org Mechanistic studies revealed that this compound works by inhibiting the ALK/PI3K/AKT signaling pathway and inducing apoptosis. nih.gov These examples highlight how the 1-(2-aminobenzothiazole) core is systematically modified to enhance potency, selectivity, and pharmacokinetic properties, a classic strategy in lead optimization. nih.govacs.org
Interactive Data Table: Anticancer Activity of this compound Derivatives This table summarizes the in vitro anticancer activity of optimized lead compounds derived from the 2-aminobenzothiazole scaffold.
| Compound | Target/Pathway | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Compound 45 | ALK/PI3K/AKT | A549 (Lung) | 0.44 µM | nih.govacs.org |
| Compound 45 | ALK/PI3K/AKT | H1975 (Lung) | 1.10 µM | nih.gov |
| Compound 45 | ALK/PI3K/AKT | PC9 (Lung) | 1.63 µM | nih.gov |
| Compound 7h | ROR1 | H1975 (Lung) | 3.5 µM | nih.gov |
| Compound 7h | ROR1 | PC9 (Lung) | 8.11 µM | nih.gov |
| Compound 7h | ROR1 | A549 (Lung) | 18.16 µM | nih.gov |
Role in Methodological Advancements in Organic Synthesis
The reactivity of this compound makes it a valuable substrate for advancing methodologies in organic synthesis. The presence of multiple reaction sites allows chemists to explore and develop novel synthetic routes and "green" chemistry protocols. mdpi.com
Modern synthetic approaches focus on efficiency, atom economy, and environmentally friendly conditions. mdpi.com The synthesis of benzothiazole derivatives is moving from traditional multi-step processes to one-pot procedures that minimize waste and the use of toxic solvents. mdpi.com The preparation of this compound itself can be achieved through established synthetic routes, providing a reliable supply for further chemical exploration. researchgate.net
A significant advancement is the development of solid-phase synthesis techniques to create complex molecules containing the benzothiazole core. nih.gov Researchers have developed an efficient solid-phase method for synthesizing 2-(aminophenyl)benzothiazolyl C-terminal modified amino acids and peptides. nih.gov This methodology allows for the facile construction of peptide-benzothiazole hybrids, combining the structural diversity of peptides with the potent pharmacological activity of the benzothiazole pharmacophore. Such advancements are crucial for creating novel chemical entities with unique biological properties that would be difficult to access through traditional solution-phase chemistry. nih.gov
Integration into High-Throughput Screening Libraries for Academic Research
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of tens of thousands of compounds to identify "hits" with a desired biological activity. nih.gov Due to their proven biological relevance, this compound and its derivatives are ideal candidates for inclusion in HTS libraries.
Academic and institutional screening programs, such as the Developmental Therapeutics Program (DTP) at the U.S. National Cancer Institute (NCI), evaluate vast numbers of compounds for potential therapeutic applications. dmed.org.ua The synthesis of libraries of related compounds based on a central scaffold, like the 2-aminothiazole (B372263) or 2-aminobenzothiazole core, is a common strategy to explore structure-activity relationships (SAR). dmed.org.uaresearchgate.netnih.gov The numerous studies reporting the synthesis of diverse sets of benzothiazole derivatives for anticancer, antimicrobial, or other biological evaluations underscore their role as a staple of screening collections. nih.govnih.gov The structural information gained from HTS hits derived from these libraries can then guide the rational design of more potent and selective molecules. nih.gov
Future Research Avenues and Unexplored Potentials in Benzothiazole Chemistry
The field of benzothiazole chemistry, with this compound as a key player, remains rich with potential for future discoveries. Several promising research avenues are emerging.
Advanced Pre-clinical Development: Compounds like 45 and 7h , which have shown potent and selective anticancer activity in vitro, are strong candidates for further pre-clinical evaluation. nih.govnih.gov Future work will likely involve in vivo studies in animal models to assess their efficacy, toxicity, and pharmacokinetic profiles, with the ultimate goal of identifying a clinical drug candidate. nih.govnih.gov
Novel Peptide-Hybrid Therapeutics: The development of solid-phase synthesis methods for creating benzothiazole-peptide conjugates opens the door to a new class of therapeutics. nih.gov These hybrid molecules could be designed to target specific protein-protein interactions or to improve the cell-penetrating properties of the benzothiazole core.
Multifunctional Agents: There is an unexplored potential in designing single molecules that combine therapeutic and diagnostic functions (theranostics). Given the utility of benzothiazoles in both drug action and fluorescence, future research could focus on creating agents that can simultaneously report on their location or interaction with a target in real-time while exerting a therapeutic effect. researchgate.net
Expansion of Green Synthesis: The push towards sustainable chemistry will continue to drive the development of new, environmentally benign methods for synthesizing and functionalizing benzothiazoles. mdpi.com This includes the use of microwave-assisted synthesis, ultrasound activation, and novel catalytic systems to improve efficiency and reduce environmental impact. mdpi.com
Q & A
What are the common synthetic routes for 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone, and what critical parameters affect yield?
Basic Research Question
The compound is typically synthesized via condensation reactions. For example, 3-aminobenzo[d]thiazol-5-ol reacts with bromine and potassium thiocyanate in glacial acetic acid to form the intermediate this compound, which is further functionalized via Claisen–Schmidt condensation with aldehydes using ethanol and pyridine as catalysts . Critical parameters include:
- Reaction time and temperature : Prolonged reflux (e.g., 24 hours) ensures complete conversion .
- Purification : Silica gel chromatography with hexane-ethyl acetate gradients (e.g., 6:4 ratio) improves purity .
- Catalyst choice : Pyridine enhances condensation efficiency in chalcone synthesis .
How can researchers design thiazole derivatives of this compound to enhance antitumor activity, and what in vitro assays validate efficacy?
Advanced Research Question
Derivatization strategies focus on introducing substituents (e.g., alkynyl, aryl, or heterocyclic groups) to the thiazole core to modulate bioactivity:
- Structural modifications : Alkynyl-containing phenylthiazoles (e.g., cyclohexylethynyl or cyclopropylethynyl groups) improve systemic antibacterial activity . For antitumor activity, hybrid pyridine-thiazole derivatives target kinases like CDK9 .
- Validation assays :
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values for MCF-7 cells) .
- Docking studies : Predict interactions with targets like Rab7b GTPase, a regulator of malignant cell differentiation .
What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Confirms substituent positions and purity (e.g., δ 7.89–7.97 ppm for aromatic protons in alkynyl derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1745 cm⁻¹) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within 0.01% of theoretical values) .
- Melting point analysis : Assesses compound purity (e.g., sharp melting points >200°C indicate high crystallinity) .
How do in silico methods like molecular docking contribute to understanding the mechanism of action of derivatives?
Advanced Research Question
Computational tools predict binding interactions and pharmacokinetics:
- Molecular docking : Simulates ligand-protein interactions (e.g., derivatives binding to Rab7b’s GTPase domain, critical for anticancer activity) .
- ADME/T prediction : Tools like admetSAR evaluate drug-likeness, highlighting potential issues with metabolic stability or toxicity early in development .
How should researchers address discrepancies in reported biological activities across studies?
Methodological Focus
Discrepancies may arise from:
- Assay conditions : Variations in cell lines (e.g., MCF-7 vs. colon cancer cells) or incubation times affect IC₅₀ values .
- Structural heterogeneity : Minor substituent changes (e.g., methyl vs. cyclopropylethynyl groups) drastically alter activity .
- Validation protocols : Standardize assays (e.g., triplicate MTT tests) and compare against reference drugs (e.g., cisplatin) .
What strategies optimize the ADME/T profile of thiazole derivatives during drug development?
Advanced Research Question
Key approaches include:
- Lipophilicity modulation : Introducing polar groups (e.g., hydroxyl or pyridine) improves solubility without compromising membrane permeability .
- Metabolic stability : In silico tools like admetSAR predict susceptibility to cytochrome P450 enzymes, guiding structural tweaks .
- Toxicity screening : Prioritize derivatives with low predicted hERG inhibition and mutagenicity risks .
What role does this compound play in synthesizing kinase inhibitors?
Advanced Research Question
The compound serves as a scaffold for kinase-targeted agents:
- CDK9 inhibitors : Alkylation or condensation with pyrimidine derivatives yields potent inhibitors (e.g., IC₅₀ < 1 µM in leukemia models) .
- Synthetic protocols : Bromination followed by nucleophilic substitution with cyanide or amines introduces pharmacophores .
How can structure-activity relationship (SAR) studies guide the design of antimicrobial thiazole derivatives?
Methodological Focus
SAR strategies involve:
- Electron-withdrawing groups : Nitro or trifluoromethyl groups enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Biphenyl systems : Derivatives like 1-(4-methyl-2-(4-(naphthalen-1-yl)phenyl)thiazol-5-yl)ethanone exhibit broad-spectrum activity due to enhanced π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
